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molecular formula C4H9FO B129798 2-Fluoro-2-methylpropan-1-ol CAS No. 3109-99-7

2-Fluoro-2-methylpropan-1-ol

Cat. No. B129798
M. Wt: 92.11 g/mol
InChI Key: VQDNMKWCOYVVJH-UHFFFAOYSA-N
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Patent
US09155727B2

Procedure details

Trifluoromethanesulfonic anhydride (12.06 ml, 71.24 mmol), followed by 2,6-lutidine (11.42 ml, 81.42 mmol) were added to a solution of 2-fluoro-2-methylpropan-1-ol (6.25 g, 67.85 mmol) in DCM (146 ml) at −10° C. The reaction was stirred for 1 hr. then washed with 2N HCl (2×100 ml) and saturated NaHCO3 solution (2×100 ml). The organic phase was then cried over Na2SO4 and concentrated to give 2-fluoro-2-methylpropyl trifluoromethanesulfonate (12.89 g, 85%) as a red oil.
Quantity
12.06 mL
Type
reactant
Reaction Step One
Quantity
11.42 mL
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Three
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.N1C(C)=CC=CC=1C.[F:24][C:25]([CH3:29])([CH3:28])[CH2:26]O>C(Cl)Cl>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][CH2:26][C:25]([F:24])([CH3:29])[CH3:28])(=[O:8])=[O:9]

Inputs

Step One
Name
Quantity
12.06 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
11.42 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
6.25 g
Type
reactant
Smiles
FC(CO)(C)C
Name
Quantity
146 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
then washed with 2N HCl (2×100 ml) and saturated NaHCO3 solution (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)OCC(C)(C)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.89 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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